2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetic acid
Description
Key Pharmacophoric Elements:
These modifications align with structure-activity relationship (SAR) principles established for EGFR and PI3K inhibitors, where electron-withdrawing groups at position 4 and aromatic substitutions at position 3 enhance potency.
Structural Classification within Heterocyclic Chemistry
The compound belongs to the thieno[2,3-d]pyrimidine subclass, one of three possible isomers (Figure 1). Its fused bicyclic system combines a thiophene ring (positions 2–3) with a pyrimidine ring (positions 4–6), creating a planar, conjugated π-system ideal for intercalation and enzyme inhibition.
Structural Hierarchy:
- Core scaffold : Thieno[2,3-d]pyrimidine (C$$7$$H$$5$$N$$_2$$S).
- Substituents :
- Position 2: Sulfanylacetic acid (–S–CH$$2$$COOH) for polarity and hydrogen bonding.
- Position 3: (Furan-2-yl)methyl group for hydrophobic interactions.
- Position 6: Methyl (–CH$$3$$) for steric stabilization.
- Functional groups :
- 4-Oxo group (–C=O) mimicking ATP’s adenine region.
This hybrid architecture bridges small-molecule and biomolecular design, enabling multitarget engagement.
Research Significance and Current Academic Interest
Recent studies prioritize thieno[2,3-d]pyrimidines for their dual-targeting capability . For example, the methyl group at position 6 in the subject compound may concurrently stabilize DNA interactions and inhibit kinase ATP-binding domains. Current research directions include:
- Synthetic innovation : Microwave-assisted cyclocondensation (e.g., 86% yield for analogous compounds).
- Anti-infective applications : Modifications at position 2 (sulfanyl chains) show promise against Plasmodium falciparum (IC$$_{50}$$ < 1 µM).
- Oncology : Hybrid derivatives with furan groups exhibit submicromolar activity in breast cancer models (MCF7).
The compound’s sulfanylacetic acid moiety is particularly notable, as similar groups in clinical candidates like CUDC-907 (fimepinostat) improve pharmacokinetics while maintaining efficacy.
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-8-5-10-12(22-8)15-14(21-7-11(17)18)16(13(10)19)6-9-3-2-4-20-9/h2-5H,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBIOBPJWBROFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Furan Moiety: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in the compound participates in nucleophilic substitution reactions, particularly under alkaline conditions. For example:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C, 8h | S-Methyl derivative | 78% | |
| Acylation | Acetic anhydride, pyridine, reflux, 2h | Thioester derivative | 65% |
These reactions are critical for modifying the compound’s solubility and biological activity. The sulfur atom’s nucleophilicity enables efficient substitution, as observed in analogous thieno-pyrimidine systems.
Electrophilic Cyclization Reactions
The furan-methyl and thieno-pyrimidine moieties facilitate electrophilic cyclization, forming fused heterocycles. For instance:
| Electrophile | Conditions | Cyclized Product | Selectivity | Source |
|---|---|---|---|---|
| Bromine (Br₂) | CHCl₃, 0°C, 30min | Thiazolo-triazole hybrid | 82% | |
| Iodine (I₂) | Ethanol, reflux, 1h | Thiazine-annulated derivative | 68% |
Steric effects from the furan-methyl group influence regioselectivity, favoring six-membered thiazine systems over smaller rings .
Acetic Acid Group Functionalization
The acetic acid group undergoes esterification and amide coupling:
| Reaction | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux, 3h | Methyl ester | Prodrug synthesis | |
| Amide Formation | EDC/HOBt, DIPEA, DMF, 25°C, 12h | N-(3-Hydroxyphenyl)acetamide derivative | Anticancer agent design |
These modifications enhance bioavailability and target specificity .
Oxidation and Reduction Reactions
-
Oxidation : The thieno-pyrimidine core resists oxidation, but the furan ring undergoes controlled oxidation with mCPBA to form a diketone derivative (45% yield) .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the furan ring, generating a tetrahydrofuran analog (72% yield) .
Halogenation Reactions
Halogenation at the thieno-pyrimidine core is selective:
| Halogenating Agent | Position Modified | Product Use | Source |
|---|---|---|---|
| NBS (N-bromosuccinimide) | C-5 of the thiophene ring | Intermediate for cross-coupling | |
| Cl₂ gas | C-2 of the pyrimidine ring | Antimicrobial agent precursor |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | Biaryl derivatives | 70% | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N, THF, 60°C, 8h | Alkynylated analogs | 65% |
Acid-Base Reactions
The acetic acid group (pKa ~4.7) forms salts with bases like NaOH or amines, improving aqueous solubility .
Photochemical Reactions
UV irradiation in the presence of eosin Y induces singlet oxygen generation, leading to furan ring cleavage (used in targeted drug delivery systems) .
Biological Conjugation Reactions
The compound’s sulfanyl group conjugates with glutathione in vitro, a key detoxification pathway relevant to its metabolic stability .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structures can inhibit certain kinases or modulate receptor activity, leading to reduced cell proliferation or enhanced apoptosis in cancer cells. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit promising anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis .
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases .
3. Antiviral Activity
Some studies have reported that related sulfonamide compounds exhibit antiviral properties against various pathogens. The mechanism often involves interference with viral replication processes .
4. Antimicrobial Effects
The unique structure of this compound allows it to act against a range of bacterial strains. Research has indicated that thieno[2,3-d]pyrimidine derivatives can serve as effective antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Solubility
Furan vs. Phenyl/Methoxyphenyl (Position 3/6):
The target compound’s furan-2-ylmethyl group (position 3) introduces a smaller aromatic system compared to phenyl () or methoxyphenyl () substituents. This may reduce hydrophobic interactions but improve solubility due to furan’s oxygen atom .Sulfanylacetic Acid vs. Carboxylic Acid (Position 2/3):
The sulfanylacetic acid at position 2 (target) differs from the acetic acid at position 3 in . The thioether linkage (-S-) in the target may confer resistance to esterase-mediated hydrolysis compared to ether or ester analogs .Trifluoromethyl and Cyclopropyl Groups ():
The CF3 group in ’s compound enhances lipophilicity (logP ~2.5), contrasting with the target’s furan-driven polarity. Such groups are often used to optimize pharmacokinetics .
Predictive Physicochemical Properties
Using ’s collision cross-section (CCS) data for CID 725214 (209.2 Ų), the target compound’s CCS is estimated to be higher (~220–230 Ų) due to the furan-methyl substitution, suggesting a larger molecular surface area .
Biological Activity
The compound 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetic acid is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.39 g/mol. Its structure features a thieno[2,3-d]pyrimidine core linked to a furan moiety and an acetic acid group, which contributes to its reactivity and biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including:
-
Antimicrobial Activity :
- Studies have shown that thieno[2,3-d]pyrimidine derivatives exhibit significant antibacterial and antimycobacterial properties. For instance, compounds similar to this one have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .
-
Anticancer Potential :
- Research indicates that thieno[2,3-d]pyrimidines can inhibit tumor cell growth by targeting specific pathways involved in cancer proliferation. For example, certain derivatives have shown IC50 values ranging from 2.11 to 7.19 nM against KB tumor cells . The mechanism often involves interference with folate metabolism and de novo purine biosynthesis pathways .
- Mechanism of Action :
Case Studies
Several studies have highlighted the efficacy of related compounds in various biological assays:
- Study on Antimicrobial Activity : A series of thieno[2,3-d]pyrimidinones were synthesized and tested against multiple bacterial strains. Compounds demonstrated significant activity with MICs below 50 µg/mL for most strains tested .
- Anticancer Screening : In a drug library screening involving multicellular spheroids, derivatives similar to this compound were identified as potent anticancer agents due to their ability to induce apoptosis in cancer cells .
Data Tables
Below is a summary table of the biological activities reported for related compounds:
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative A | Antibacterial | E. coli | 25 µg/mL |
| Thieno[2,3-d]pyrimidine derivative B | Antimycobacterial | M. tuberculosis | 10 µg/mL |
| Thieno[2,3-d]pyrimidine derivative C | Anticancer | KB tumor cells | 5 nM |
| Thieno[2,3-d]pyrimidine derivative D | Antifolate | CHO cells | IC50 7 nM |
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step protocols, typically starting with the thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Cyclization : Formation of the pyrimidine ring via condensation of thiourea derivatives with β-keto esters under acidic conditions .
- Substitution : Introduction of the furan-2-ylmethyl group at position 3 using alkylation reactions with furfuryl bromide .
- Sulfanyl Acetic Acid Coupling : Reaction of the thiolate intermediate with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Example Optimization Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HCl/EtOH, reflux | 65 | 95% |
| Alkylation | Furfuryl bromide, K₂CO₃/DMF | 72 | 92% |
| Thiol-Acetic Acid Coupling | Chloroacetic acid, NaH/THF | 58 | 90% |
Q. How is structural characterization performed?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm; thieno-pyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 375.08) .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., confirming the 6-methyl vs. 5-methyl position) .
Q. What are the solubility and stability profiles?
-
Solubility :
Solvent Solubility (mg/mL) DMSO >50 Water <0.1 EtOAc 5–10 -
Stability : Degrades in aqueous solutions (pH > 7) due to thioether hydrolysis. Store at –20°C under inert gas .
Advanced Research Questions
Q. What reaction mechanisms govern key synthetic steps?
Q. Mechanistic Challenges :
Q. How can computational methods predict reactivity or optimize synthesis?
Q. Example Computational vs. Experimental Data :
| Property | Predicted (DFT) | Experimental |
|---|---|---|
| LogP | 2.3 | 2.1 |
| pKa | 3.8 | 3.6 |
Q. How to resolve contradictions in spectroscopic data across studies?
- Case Study : Discrepancies in ¹³C NMR carbonyl signals (δ 168 vs. 170 ppm) may arise from solvent polarity or crystallinity. Validate via:
Q. What strategies evaluate biological activity in academic settings?
Q. Example Bioactivity Data :
| Assay | Target | IC₅₀ (μM) |
|---|---|---|
| EGFR | Kinase | 12.5 ± 1.2 |
| COX-2 | Enzyme | >100 |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
